(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (-)-trans-Pinocarveol, also known as L-pinocarveol, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-trans-Pinocarveol exists as a liquid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (-)-trans-pinocarveol is primarily located in the cytoplasm. Outside of the human body, (-)-trans-pinocarveol can be found in a number of food items such as sweet bay, common sage, cumin, and hyssop. This makes (-)-trans-pinocarveol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19894-98-5
VCID: VC20745761
InChI: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
SMILES: CC1(C2CC1C(=C)C(C2)O)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

CAS No.: 19894-98-5

VCID: VC20745761

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol - 19894-98-5

Description

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, often referred to as trans-Pinocarveol, is a bicyclic organic compound with significant relevance in both natural product chemistry and industrial applications. This compound is characterized by its unique bicyclic structure and specific stereochemistry, which contributes to its chemical properties and potential uses.

Occurrence and Sources

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has been identified in various natural sources, including essential oils from plants such as Salvia rosmarinus (rosemary) and Alpinia latilabris. These plants are known for their aromatic properties and potential health benefits .

Natural Product Context

The presence of this compound in essential oils suggests that it may play a role in the aroma profile and biological activities of these plants.

Synthesis and Chemical Behavior

The synthesis of (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol can be achieved through various organic reactions involving starting materials like β-pinene or α-pinene . The stereochemistry is crucial for determining the compound's properties and reactivity.

Reaction Pathways

Common synthetic pathways include:

  • Hydroxylation of Bicyclic Precursors: Utilizing reagents that selectively introduce hydroxyl groups to the bicyclic structure.

  • Isomerization Reactions: Converting other pinene derivatives into the desired structure through controlled conditions.

Applications

(1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has potential applications in:

  • Fragrance Industry: Due to its pleasant aroma profile.

  • Flavoring Agents: Used in food products for enhancing flavor.

  • Pharmaceuticals: Investigated for its biological activities which may include antimicrobial or anti-inflammatory properties .

Research Findings

Recent studies have focused on the biological activities of (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol:

Biological Activities

Research indicates that this compound exhibits:

  • Antioxidant Properties: Potentially beneficial for health-related applications.

  • Antimicrobial Effects: Effective against certain bacteria and fungi.

Toxicological Studies

Toxicological evaluations suggest that while it is generally regarded as safe in low concentrations, further studies are necessary to fully understand its safety profile in various applications .

CAS No. 19894-98-5
Product Name (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
Standard InChIKey LCYXQUJDODZYIJ-VGMNWLOBSA-N
Isomeric SMILES CC1([C@H]2C[C@H]1C(=C)[C@@H](C2)O)C
SMILES CC1(C2CC1C(=C)C(C2)O)C
Canonical SMILES CC1(C2CC1C(=C)C(C2)O)C
Melting Point Mp 5 °
5°C
Physical Description Liquid
PubChem Compound 88302
Last Modified Sep 14 2023

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